molecular formula C7H6IN3O B13068288 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13068288
M. Wt: 275.05 g/mol
InChI Key: TTWJPBWNIRFEPH-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 2nd position, and a pyrazolo[1,5-a]pyrimidin-5-one core structure. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-2-methylpyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidin-5-one core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

  • Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

Chemistry: 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and photophysical properties .

Biology and Medicine: The compound has shown potential as a pharmacophore in the design of new drugs. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of targeted therapies for various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • 3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Comparison: While these compounds share a similar core structure, the presence of different substituents and ring systems can significantly alter their chemical and biological properties. For example, the pyrazolo[1,5-a]pyrazin-4-one derivative may exhibit different reactivity and biological activity compared to the pyrazolo[1,5-a]pyrimidin-5-one derivative .

Conclusion

3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of novel materials and pharmaceuticals. Continued research into its properties and applications will likely yield new insights and innovations.

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H6IN3O/c1-4-6(8)7-9-5(12)2-3-11(7)10-4/h2-3H,1H3,(H,9,12)

InChI Key

TTWJPBWNIRFEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=O)NC2=C1I

Origin of Product

United States

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